

IRX4310: Core Compound Profile

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Compound Focus: IRX4310

Cat. No.: S1802739

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IRX4310 is a synthetic small molecule that functions by inhibiting the retinoic acid receptor (RAR) family, thereby modulating the retinoid signaling pathway [1] [2] [3].

- **IUPAC Name:** 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [3].
- **Molecular Formula:** C₂₄H₃₂O₂ [1] [2] or C₂₈H₂₄O₂S [3]. The discrepancy in reported formulas (with one including sulfur) should be verified from a certificate of analysis when obtaining the compound.
- **Mechanism of Action:** Potent pan-antagonist of RAR α , RAR β , and RAR γ [2] [3].
- **Primary Research Applications:** The development of **IRX4310** has been explored for several conditions, though most clinical programs have been discontinued. Its main research applications include:
 - **Stimulating Granulopoiesis:** As a potential prophylactic treatment for chemotherapy-induced neutropenia [1] [2] [3].
 - **Modulating Cell Differentiation:** To influence the differentiation of mesenchymal progenitor cells into osteoblasts and adipocytes [4].
 - **Investigating Viral Infections:** As a tool compound to study the role of RAR signaling in viral replication, such as Hepatitis C Virus (HCV) [2].
 - **Historical Dermatological Investigations:** Previously tested in Phase II trials for acne, atopic dermatitis, and psoriasis (all discontinued) [2].

Documented Experimental Applications & Findings

The following tables summarize key experimental findings from studies that utilized **IRX4310**.

Table 1: Effects of IRX4310 on Cell Differentiation and Bone Biology This data is primarily derived from *in vitro* studies using mesenchymal progenitor cells [4].

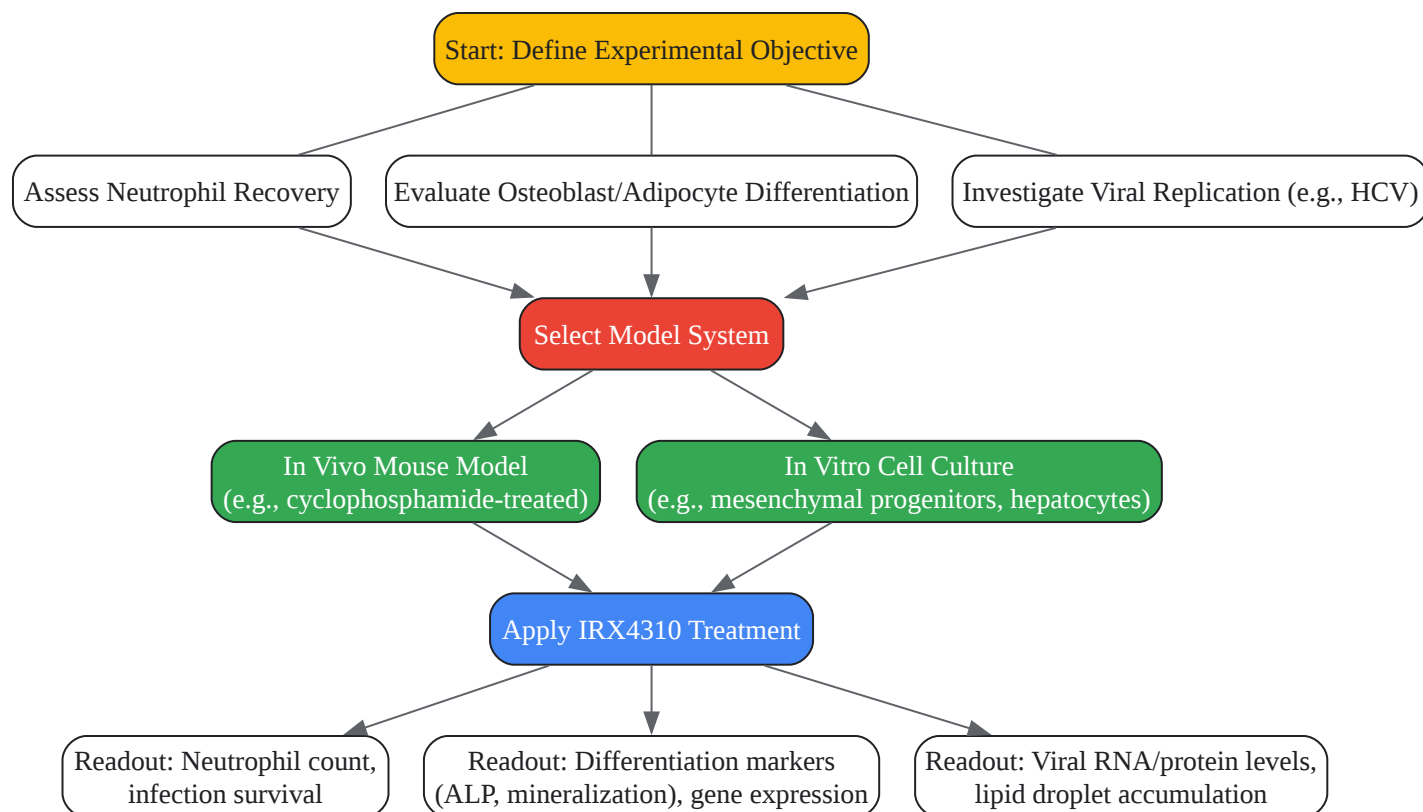
| Experimental Context | Treatment | Key Findings | Proposed Mechanism |
|----------------------------|--------------------------|---|--|
| Osteoblast Differentiation | ATRA (RAR agonist) | Inhibited differentiation and mineralization of osteoprogenitors [4]. | Upregulation of Wnt antagonist Sfrp4, leading to impaired Wnt/ β -catenin signaling [4]. |
| | IRX4310 (RAR antagonist) | Accelerated differentiation of early osteoprogenitors [4]. | Antagonism of RAR γ (primary) and RAR α , relieving suppression of differentiation pathways [4]. |
| Adipocyte Differentiation | ATRA (RAR agonist) | Impaired adipogenesis in osteogenic cultures [4]. | Modulation of RAR signaling in multipotent mesenchymal cells [4]. |

Table 2: IRX4310 in Hematopoiesis and Infectious Disease Models Data from *in vivo* mouse models support its development for neutropenia [1] [2] [3].

| Application / Model | Treatment | Outcome & Efficacy | Comparison to Standard |
|-------------------------------------|----------------|--|--|
| Chemotherapy-Induced Neutropenia | IRX4310 (oral) | Promoted recovery of neutrophil counts; protected against <i>S. aureus</i> -induced lethality in neutropenic mice [1] [3]. | As effective as Granulocyte Colony-Stimulating Factor (G-CSF); effects were at least additive when co-administered with G-CSF [1] [3]. |
| Hepatitis C Virus (HCV) Replication | IRX4310 | Enhanced viral replication efficiency in hepatocytes [2]. | Opposite effect to RAR agonists (e.g., ATRA, EC23), which suppress HCV replication [2]. |

Generalized Experimental Workflow

The diagram below outlines a logical workflow for designing experiments with **IRX4310**, based on its established mechanisms and applications.



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Critical Considerations for Experimental Design

- **Mechanistic Basis:** **IRX4310** is not a general-purpose stimulant. Its effects are mediated specifically through the inhibition of RAR nuclear receptors. The experimental rationale should be grounded in the known biology of this pathway [5] [4] [2].
- **Context-Dependent Outcomes:** The effect of RAR antagonism can vary significantly between cell types and processes. For example, while **IRX4310** accelerates early osteoprogenitor differentiation, it was found to impair radial bone growth in post-natal mice, highlighting the importance of the biological context [4].
- **Off-Target & Viral Implications:** Be aware that modulating RAR signaling can have systemic effects. Notably, inhibiting this pathway with **IRX4310** has been shown to enhance the replication of certain

viruses like HCV, which is a critical consideration for both experimental interpretation and potential therapeutic applications [2].

Summary of Key Findings

The compiled data indicates that **IRX4310** is a versatile research tool for probing RAR-mediated processes. Its most promising documented effect is the stimulation of neutrophil recovery, with efficacy comparable to G-CSF in preclinical models [1] [3]. Furthermore, it acts as a direct regulator of mesenchymal cell fate, promoting osteoblast differentiation by antagonizing RAR γ and RAR α and modulating the Wnt/ β -catenin pathway [4].

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